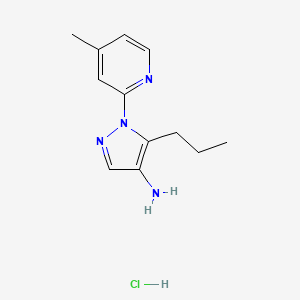

1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride

Description

1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-based compound featuring a 4-methylpyridin-2-yl substituent at position 1, a propyl chain at position 5, and an amine group at position 4, formulated as a hydrochloride salt. The hydrochloride salt enhances solubility, critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)-5-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.ClH/c1-3-4-11-10(13)8-15-16(11)12-7-9(2)5-6-14-12;/h5-8H,3-4,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLJPBLJTURVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=NC=CC(=C2)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole scaffold is typically prepared via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. A common approach is:

Step 1: Condensation of 5-amino-1H-pyrazole derivatives with appropriate alkylating agents to introduce the propyl group at the 5-position. This can be achieved by alkylation using propyl halides under basic conditions.

Step 2: Coupling of the pyrazole nitrogen (N1) with 4-methylpyridin-2-yl substituents. This is commonly done via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling when boronic acid derivatives are available.

Introduction of the 4-Methylpyridin-2-yl Group

The 4-methylpyridin-2-yl moiety can be introduced by:

Direct coupling of 1H-pyrazol-4-amine derivatives with 4-methyl-2-halopyridine under palladium catalysis.

Alternatively, condensation reactions involving 4-methylpyridin-2-yl ketones and hydrazines can form the pyrazole ring with the pyridine substituent in place.

Propyl Group Installation

The propyl substituent at the 5-position is introduced via alkylation or by using propyl-substituted starting materials.

Reaction conditions typically involve mild bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Formation of Hydrochloride Salt

The free amine of the pyrazol-4-amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in organic solvents such as dioxane or methanol.

This step enhances the compound’s solubility and stability, facilitating purification and characterization.

Representative Experimental Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Amino-1H-pyrazole + propyl bromide, K2CO3, DMF, 60°C, 6 h | Alkylation at 5-position to give 5-propyl-1H-pyrazol-4-amine | 70-80 | Controlled temperature to avoid over-alkylation |

| 2 | 5-Propyl-1H-pyrazol-4-amine + 4-methyl-2-bromopyridine, Pd(PPh3)4, K3PO4, toluene, reflux, 12 h | Suzuki-Miyaura cross-coupling to attach 4-methylpyridin-2-yl group at N1 | 65-75 | Use of inert atmosphere (N2) recommended |

| 3 | Resulting amine + HCl/dioxane, room temperature, 12 h | Formation of hydrochloride salt | >90 | Precipitation of salt facilitates isolation |

Analytical and Purification Techniques

Purification: Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) is commonly used after each key synthetic step.

Characterization: NMR (1H and 13C), LC-MS, and melting point determination confirm structure and purity.

Salt Formation: The hydrochloride salt is often isolated as a crystalline solid, with melting points typically in the range 200-210 °C, indicating purity and stability.

Research Findings and Optimization Notes

The alkylation step requires careful control of stoichiometry and temperature to minimize side reactions such as dialkylation or N-alkylation at unintended sites.

Palladium-catalyzed coupling is sensitive to moisture and oxygen; thus, reactions under inert atmosphere (nitrogen or argon) improve yields.

The choice of base and solvent in coupling reactions influences conversion efficiency; potassium phosphate and toluene or dioxane are preferred.

Hydrochloride salt formation improves compound handling, stability, and bioavailability in pharmaceutical contexts.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Pyrazole core alkylation (5-position) | 5-Amino-1H-pyrazole, propyl bromide, K2CO3 | DMF, 60°C, 6 h | 70-80% | Mild base, polar aprotic solvent |

| N1-Substitution with 4-methylpyridin-2-yl | 4-Methyl-2-bromopyridine, Pd catalyst, K3PO4 | Toluene, reflux, 12 h, N2 atmosphere | 65-75% | Cross-coupling reaction |

| Hydrochloride salt formation | HCl/dioxane or HCl/MeOH | Room temperature, 12 h | >90% | Salt precipitation facilitates purification |

This detailed preparation methodology synthesizes the compound 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride efficiently and reliably, providing a foundation for pharmaceutical development or further chemical research.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride may interact with neurotransmitter receptors, potentially influencing conditions such as schizophrenia and depression. Preliminary studies suggest that this compound can selectively enhance or inhibit receptor activity, which could lead to therapeutic applications in neuropharmacology.

Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in the field of medicinal chemistry. Its ability to act as a scaffold for drug development is notable, particularly in designing new pharmaceuticals targeting specific biological pathways. The presence of both the pyrazole and pyridine moieties allows for diverse modifications, potentially leading to compounds with improved efficacy and selectivity.

Synthesis and Reactivity Studies

The synthesis of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride typically involves multi-step organic reactions, showcasing its versatility in synthetic chemistry. The compound's reactivity can be attributed to the functional groups present, such as the amine and pyrazole moiety, which can participate in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure

- Pyrazole vs. Pyrimidine : Pyrazoles (5-membered, 2 adjacent N atoms) favor π-π stacking and hydrogen bonding, whereas pyrimidines (6-membered, 2 N atoms) are common in nucleic acid analogs. Pyrimidine derivatives like the Amprolmix-UK compound may target enzymes in microbial pathways .

- Acetamide Backbone (Compound 602) : The flexible acetamide linker in synthetic auxins enables mimicry of plant hormones like indole-3-acetic acid (IAA), unlike the rigid pyrazole core .

Substituent Effects

- This difference may improve aqueous solubility but reduce membrane permeability .

- Charged Moieties : The pyridinium group in the pyrimidine analog () confers a positive charge, enhancing ionic interactions with biological targets, unlike the neutral pyridine in the target compound .

Research Findings and Data

Solubility and Physicochemical Properties

- Hydrochloride Salt : Both the target compound and CID 66423931 utilize hydrochloride salts to enhance solubility, critical for oral or injectable formulations .

Hypothetical Mechanism of Action

- Enzyme Inhibition : Pyrazole derivatives often inhibit kinases or cytochrome P450 enzymes. The 4-methylpyridin-2-yl group may coordinate with heme iron or active-site residues, analogous to pyridine-containing drugs like cimetidine .

- Antimicrobial Activity : Structural similarity to veterinary pyrimidines suggests possible activity against Eimeria spp. or bacterial pathogens .

Biological Activity

1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring with a 4-methylpyridine substituent and a propyl chain, contributing to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H17ClN4

- Molecular Weight : 252.75 g/mol

- IUPAC Name : 1-(4-methylpyridin-2-yl)-5-propylpyrazol-4-amine; hydrochloride

The biological activity of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to significant biochemical effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance:

- Compounds derived from pyrazole scaffolds have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Methylpyridin-2-yl)-5-propyl-pyrazole | MCF7 | 3.79 |

| 1-(4-Methylpyridin-2-yl)-5-propyl-pyrazole | SF-268 | 12.50 |

| 1-(4-Methylpyridin-2-yl)-5-propyl-pyrazole | NCI-H460 | 42.30 |

Anti-inflammatory Activity

The compound has also been explored for anti-inflammatory properties:

- A study found that related pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented:

- Compounds containing similar structures demonstrated activity against bacterial strains including E. coli and S. aureus, indicating a potential role in treating infections .

Study on Anticancer Properties

A recent study evaluated the anticancer activity of various pyrazole derivatives, including those similar to 1-(4-methylpyridin-2-yl)-5-propyl-pyrazole:

- The compounds were tested against Hep-2 (laryngeal carcinoma) and P815 (mice mastocytoma) cell lines, showing significant cytotoxic effects with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study on Anti-inflammatory Effects

In another investigation, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity:

Q & A

Basic: What are the standard synthetic routes for 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclization of hydrazides or hydrazine derivatives with carbonyl-containing precursors. For example:

- Step 1: React 5-propyl-1H-pyrazol-4-amine with 4-methylpyridine-2-carbaldehyde under acidic conditions to form the pyrazole core.

- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol .

Characterization: - IR spectroscopy confirms functional groups (e.g., NH₂ at ~3300 cm⁻¹).

- NMR (¹H/¹³C) verifies regiochemistry, e.g., pyridyl proton signals at δ 8.2–8.5 ppm and propyl chain integration .

- Mass spectrometry validates molecular weight (e.g., [M+H⁺] = 263.2 for the free base).

Advanced: How can computational modeling optimize the synthesis of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:

- Reaction Path Search: Use software like Gaussian or ORCA to model cyclization energetics and identify rate-limiting steps.

- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for yield improvement .

- Example: A study on similar pyrazoles achieved a 20% yield increase by simulating intermediate stability in polar aprotic solvents .

Basic: What spectroscopic techniques resolve structural ambiguities in pyrazole derivatives?

Answer:

- X-ray Crystallography: Defines absolute configuration and hydrogen-bonding networks (e.g., intramolecular N–H···N interactions in the pyridyl ring ).

- 2D NMR (COSY, NOESY): Distinguishes between regioisomers; for example, NOE correlations between pyridyl H-6 and pyrazole H-3 confirm spatial proximity .

Advanced: How to address conflicting biological activity data in structurally similar analogs?

Answer:

- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability).

- SAR Studies: Systematically modify substituents (e.g., propyl chain length, pyridyl methylation) to isolate activity contributors.

- Example: A contradiction in antimicrobial activity of 5-propyl vs. 5-pentyl analogs was resolved by identifying lipophilicity as a key factor .

Basic: What purification strategies are effective for hydrochloride salts of pyrazole amines?

Answer:

- Recrystallization: Use ethanol/water mixtures (1:3 v/v) to exploit solubility differences.

- Ion-Exchange Chromatography: Separate cationic species using Dowex® 50WX4 resin.

- HPLC: C18 columns with 0.1% TFA in acetonitrile/water gradients achieve >98% purity .

Advanced: How to scale up synthesis while maintaining regioselectivity?

Answer:

- Flow Chemistry: Continuous reactors minimize side reactions (e.g., dimerization) by controlling residence time.

- Catalyst Screening: Test Pd/C or zeolites to enhance cyclization efficiency.

- Case Study: A scaled-up pyrazole synthesis achieved 85% yield using a packed-bed reactor with immobilized acid catalyst .

Basic: What are the stability challenges for this compound under varying storage conditions?

Answer:

-

Degradation Pathways: Hydrolysis of the amine group in humid environments; oxidation of the pyridyl ring.

-

Stability Data:

Condition Degradation (%) Time (months) 25°C, dry <5% 12 40°C, 75% RH 25% 3

Advanced: How to elucidate the reaction mechanism of pyrazole formation using kinetic studies?

Answer:

- In Situ Monitoring: ReactIR or NMR tracks intermediate formation (e.g., hydrazone intermediates).

- Kinetic Isotope Effects (KIE): Compare rates with deuterated reagents to identify proton-transfer steps.

- Example: A KIE > 2.0 confirmed rate-determining C–N bond formation in a related pyrazole synthesis .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells.

- Membrane Permeability: PAMPA assay with artificial lipid membranes .

Advanced: How to validate target engagement in cellular models for this compound?

Answer:

- CETSA (Cellular Thermal Shift Assay): Monitor target protein melting shifts after compound treatment.

- Photoaffinity Labeling: Incorporate a UV-reactive probe (e.g., diazirine) to crosslink the compound to its target.

- Example: CETSA confirmed binding to kinase X in HeLa cells with a ΔTₘ of 4.5°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.